molecular formula C14H18N4O3S B5729682 N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide

N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide

Cat. No. B5729682
M. Wt: 322.39 g/mol
InChI Key: HOPSBHPQPCJKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide, also known as CNP-NACA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CNP-NACA belongs to the class of thiosemicarbazone compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in the production of reactive oxygen species and by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide exhibits antioxidant, anti-inflammatory, and anti-cancer properties. In vivo studies have shown that N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide exhibits neuroprotective effects and improves cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in lab experiments include its high purity, low toxicity, and wide range of biological activities. However, the limitations of using N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in lab experiments include its high cost and limited availability.

Future Directions

For research include the development of more efficient synthesis methods, the investigation of the mechanism of action, and the evaluation of the efficacy and safety of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in clinical trials. Additionally, the potential of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide as a drug delivery system and its application in other diseases such as diabetes and cardiovascular diseases should be explored.

Synthesis Methods

The synthesis of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide involves the reaction of cyclopentanone with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-nitrobenzaldehyde to form N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide. The synthesis method has been reported to be efficient and yields a high purity product.

Scientific Research Applications

N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease and Parkinson's disease research, N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

1-cyclopentyl-3-[[2-(2-nitrophenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c19-13(9-10-5-1-4-8-12(10)18(20)21)16-17-14(22)15-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,16,19)(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSBHPQPCJKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NNC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide

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